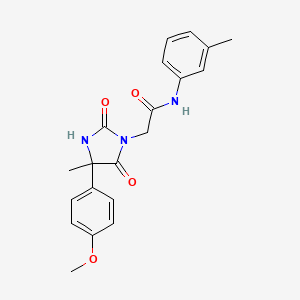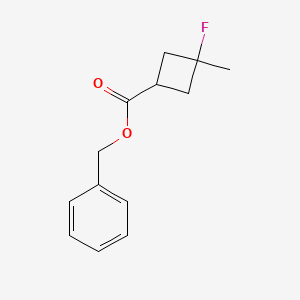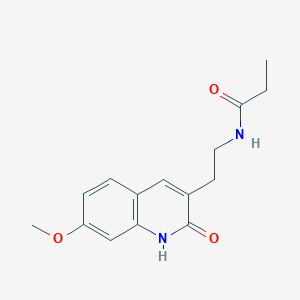
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTAA belongs to the class of imidazolidinones and has been studied for its ability to modulate the activity of certain enzymes and receptors in the human body.
作用机制
The mechanism of action of 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide involves the modulation of certain enzymes and receptors in the human body. This compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA and RNA. By inhibiting the activity of this enzyme, this compound can prevent the growth of cancer cells. This compound has also been shown to modulate the activity of certain receptors in the brain, which may be involved in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the human body. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the activity of certain enzymes and receptors in the body. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide in lab experiments is its potential therapeutic properties in the treatment of cancer and neurodegenerative disorders. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells in the body and may have side effects in humans.
未来方向
There are several future directions for the study of 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of modifying the chemical structure of this compound to produce more potent and selective drugs for the treatment of cancer and neurodegenerative disorders. Additionally, researchers are studying the potential of combining this compound with other drugs to enhance its therapeutic properties. Finally, researchers are exploring the potential of using this compound as a diagnostic tool for the detection of cancer and other diseases.
合成方法
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 4-methoxybenzaldehyde with 4-methylimidazole to form 4-(4-methoxyphenyl)-4-methylimidazole. This compound is then reacted with chloroacetyl chloride to produce 2-(4-(4-methoxyphenyl)-4-methyl-2-oxoimidazolidin-1-yl)acetic acid. The final step involves the reaction of this compound with m-toluidine to form this compound.
科学研究应用
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by modulating the activity of certain enzymes and receptors in the body. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-5-4-6-15(11-13)21-17(24)12-23-18(25)20(2,22-19(23)26)14-7-9-16(27-3)10-8-14/h4-11H,12H2,1-3H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMBJJICFHLOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)
![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)
![N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2903728.png)
![3-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2903729.png)
![N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2903730.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2903732.png)

![4-(N,N-dimethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2903734.png)

